molecular formula C15H13NaO7S B589002 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster CAS No. 1391054-55-9

4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster

Cat. No. B589002
CAS RN: 1391054-55-9
M. Wt: 360.312
InChI Key: WGYFASLUYTXWBO-UHFFFAOYSA-M
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Description

4-Benzyloxy-3-(sulfooxy)benzoic acid 3-O-sulfate sodium salt methyl ester, or 4-BBSM, is an important molecule in the fields of organic chemistry and biomedical research. It is a derivative of benzoic acid and is widely used as a building block in the synthesis of a variety of compounds. 4-BBSM is used in a variety of applications, including as a reactant in the synthesis of drugs and as a reagent for biochemical and physiological studies.

Scientific Research Applications

4-BBSM is widely used in scientific research due to its versatility and ease of synthesis. It has been used as a reactant in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. It has also been used as a reagent in biochemical and physiological studies, including studies of enzyme inhibition, membrane transport, and receptor binding.

Mechanism of Action

The mechanism of action of 4-BBSM is not well understood. It is believed to act as a substrate for various enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It is also believed to interact with various membrane transporters and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BBSM are not well understood. In vitro studies have shown that 4-BBSM can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of drugs. It has also been shown to interact with various membrane transporters and receptors, resulting in altered transport and receptor binding.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-BBSM in lab experiments is its ease of synthesis. It is also relatively non-toxic and has a low cost. However, its mechanism of action is not well understood, and its biochemical and physiological effects are not well characterized.

Future Directions

Future research should focus on elucidating the mechanism of action of 4-BBSM and further characterizing its biochemical and physiological effects. In addition, further studies should be conducted to evaluate the potential of 4-BBSM as a reactant in the synthesis of drugs and as a reagent for biochemical and physiological studies. Finally, research should be conducted to evaluate the potential of 4-BBSM as a therapeutic agent.

Synthesis Methods

4-BBSM can be synthesized through a two-step process. The first step involves the oxidation of benzoic acid with sodium hypochlorite to form 4-benzyloxy-3-sulfobenzoic acid. The second step involves the sulfonation of the 4-benzyloxy-3-sulfobenzoic acid with sodium sulfate to form 4-BBSM. The synthesis can be carried out in aqueous solution at room temperature with a yield of up to 95%.

properties

InChI

InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTBEKWBHLFLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391054-55-9
Record name Benzoic acid, 4-(phenylmethoxy)-3-(sulfooxy)-, 1-methyl ester, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391054-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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